H-L-Pro-oall
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Overview
Description
H-L-Pro-oall, also known as L-Proline 2-propenyl ester, is a heterocyclic organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . This compound is a derivative of L-Proline, an amino acid, and is characterized by the presence of a propenyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-L-Pro-oall typically involves the esterification of L-Proline with allyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux for several hours to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction mixture is often subjected to distillation to remove excess reagents and by-products, followed by purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
H-L-Pro-oall undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The propenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
H-L-Pro-oall has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of H-L-Pro-oall involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of L-Proline and allyl alcohol. The released L-Proline can then participate in various metabolic pathways, while allyl alcohol can undergo further metabolic transformations .
Comparison with Similar Compounds
Similar Compounds
L-Proline: The parent amino acid, lacking the propenyl ester group.
L-Proline methyl ester: Similar ester derivative with a methyl group instead of a propenyl group.
L-Proline ethyl ester: Another ester derivative with an ethyl group.
Uniqueness
H-L-Pro-oall is unique due to its propenyl ester group, which imparts distinct chemical reactivity and biological properties compared to other L-Proline derivatives. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
prop-2-enyl (2S)-pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-2-6-11-8(10)7-4-3-5-9-7/h2,7,9H,1,3-6H2/t7-/m0/s1 |
InChI Key |
FIPIQJXHJNVRRN-ZETCQYMHSA-N |
Isomeric SMILES |
C=CCOC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
C=CCOC(=O)C1CCCN1 |
Origin of Product |
United States |
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